![molecular formula C13H12ClN3O2S B2692582 6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706157-00-7](/img/structure/B2692582.png)
6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines have a characteristic structure with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” would require more detailed information or a dedicated structural analysis.Chemical Reactions Analysis
The chemical reactions involving pyrimidines can vary based on the specific substituents present in the molecule. In general, pyrimidines can undergo a variety of reactions due to the presence of the reactive nitrogen atoms and the aromatic ring . The specific reactions of “this compound” are not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structures of pyrimethamine sulfonate complexes have provided insights into the hydrogen bonding patterns and the role of the sulfonic acid group in mimicking the carboxylate anions. This research highlighted the presence of R22(8) motifs involving the sulfonate group, demonstrating its significance in the formation of bimolecular cyclic hydrogen bonded motifs. The findings contribute to understanding the molecular interactions and potential applications in designing new compounds with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antitumor Activity
Research into sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines has demonstrated remarkable antifungal activity against various pathogens. This suggests potential for developing new antifungal agents based on the pyrrolopyrimidine scaffold. Additionally, certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivatives have been synthesized and evaluated for their antileukemic activity in mice, offering insights into the structural modifications that influence antitumor efficacy (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002); (Ramasamy, Imamura, Hanna, Finch, Avery, Robins, & Revankar, 1990).
Inhibition of Dihydrofolate Reductase (DHFR)
The synthesis of classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine structure has revealed compounds with potent inhibition of human DHFR. This is significant for developing new antitumor agents, as DHFR plays a crucial role in DNA synthesis and cell proliferation. The research underscores the therapeutic potential of these compounds in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Zukünftige Richtungen
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The future directions for research on “6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” specifically would depend on the results of further studies on its properties and potential applications.
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-12-4-2-1-3-10(12)8-20(18,19)17-6-11-5-15-9-16-13(11)7-17/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHHNWVQXBSHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

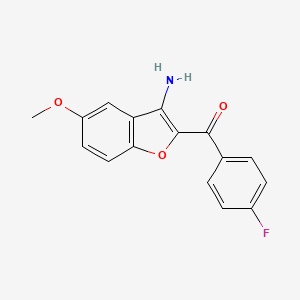

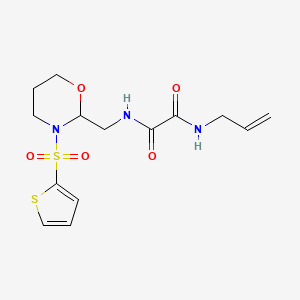
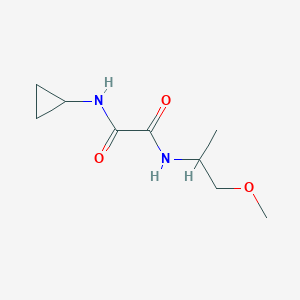

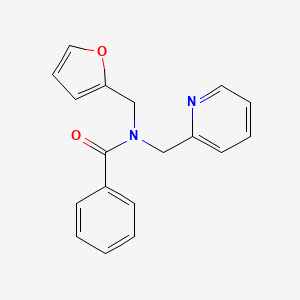
![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)
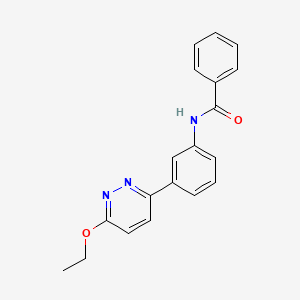
![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)